molecular formula C8H12ClNO2 B12414086 Vanillylamine-d3 Hydrochloride

Vanillylamine-d3 Hydrochloride

Cat. No.: B12414086
M. Wt: 192.66 g/mol
InChI Key: PUDMGOSXPCMUJZ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Vanillylamine-d3 Hydrochloride involves several steps. One method includes adding 3-methoxy-4-hydroxybenzaldehyde oxime into a reaction container, followed by the addition of alcohol and a composite catalyst. Hydrogen is introduced under normal pressure conditions for protection, and the mixture is heated for the reaction. After the reaction, the mixture is filtered, and hydrochloric acid is added to the filtrate to adjust the pH to 1. The precipitated white crystals are then filtered and vacuum-dried to obtain this compound .

Chemical Reactions Analysis

Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including acylation using Schotten-Baumann reactions to provide amide derivatives. Common reagents used in these reactions include acyl chlorides and bases such as N,N-diisopropylethylamine. The major products formed from these reactions include nonivamide, olvanil, and arvanil, which are components of some pepper sprays .

Scientific Research Applications

Vanillylamine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a labeled metabolite for studying the biosynthesis of capsaicin and its analogs. In biology, it is used to investigate the metabolic pathways and enzymatic reactions involving vanillylamine. In medicine, it aids in the development of new therapeutic agents targeting pain receptors and other molecular pathways. In industry, it is utilized in the production of capsaicin analogs and other related compounds .

Mechanism of Action

The mechanism of action of Vanillylamine-d3 Hydrochloride involves its role as a metabolite in the biosynthesis of capsaicin. The conversion of vanillin to vanillylamine is a key step in this biosynthetic pathway, catalyzed by the enzyme vanillin aminotransferase. This enzyme accepts pyruvate and oxaloacetate as co-substrates, facilitating the transamination of the aldehyde moiety into the corresponding amine. The resulting vanillylamine is then further converted into capsaicin through a condensation reaction with 8-methyl-6-nonenyl-CoA .

Comparison with Similar Compounds

Vanillylamine-d3 Hydrochloride can be compared with other similar compounds such as Vanillylamine Hydrochloride, Nonivamide, Olvanil, and Arvanil. These compounds share structural similarities and are involved in the biosynthesis of capsaicin and its analogs. this compound is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and metabolic studies .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

192.66 g/mol

IUPAC Name

4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3;

InChI Key

PUDMGOSXPCMUJZ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CN)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)CN)O.Cl

Origin of Product

United States

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